环丙基2-甲氧基苯基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

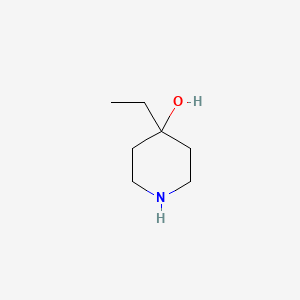

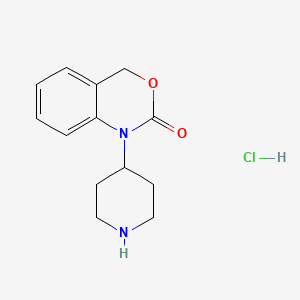

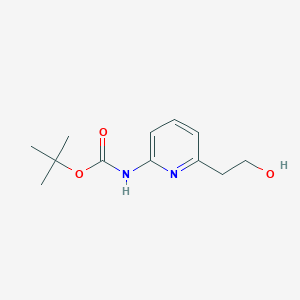

Cyclopropyl 2-methoxyphenyl ketone is a compound that can be associated with a variety of chemical reactions and synthetic methods. The structure of this compound includes a cyclopropyl group attached to a ketone, which is further substituted with a methoxyphenyl group. This structure is relevant to the field of organic chemistry due to its potential applications in the synthesis of complex molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, which yields 1,1-cyclopropane aminoketones that can be further transformed into compounds like 2-benzoyl quinolines . Another method includes the use of cyclopropenyl ketones in Diels-Alder reactions, which are highly reactive and can engage a range of dienes to produce products with quaternary stereogenic centers . Additionally, Lewis acid-mediated reactions of cyclopropyl aryl ketones with α-ketoesters have been developed to synthesize 5,6-dihydropyran-2-ones .

Molecular Structure Analysis

The molecular structure of cyclopropyl 2-methoxyphenyl ketone is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The methoxyphenyl group is an electron-donating substituent that can influence the electronic properties of the ketone, potentially affecting its reactivity in various chemical reactions.

Chemical Reactions Analysis

Cyclopropyl ketones participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloadditions with olefins under visible light photocatalysis to form highly substituted cyclopentane rings . Photochemical synthesis methods have also been developed to prepare functionalized cyclopropyl ketones, which involve irradiation of ketones with leaving groups adjacent to the carbonyl carbon . Furthermore, cyclopropyl aryl ketones can be opened to form l-acyl-l,l,3-tribromopropanes, which can cyclize to produce dibromotetrahydrofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl 2-methoxyphenyl ketone would be influenced by both the cyclopropyl and methoxyphenyl groups. The cyclopropyl group is known for its ring strain and reactivity, which can lead to ring-opening reactions or participate in cycloadditions. The methoxyphenyl group can affect the polarity and solubility of the molecule, as well as its interaction with other chemical entities. The ketone functional group is a site of reactivity for nucleophilic addition reactions and can also undergo condensation reactions with various reagents.

科学研究应用

催化氧化过程

环丙基2-甲氧基苯基酮可能属于催化氧化过程中使用的酮类的更广泛类别。将环己烷氧化以产生酮醇油,这是尼龙6和6,6生产的前体,涉及使用各种催化剂和溶剂。研究表明,负载金属和金属氧化物的二氧化硅催化剂特别有效,提供高选择性和转化率,用于生产酮醇油(Abutaleb & Ali, 2021)。

不对称氢硅烷化

该化合物在酮的不对称氢硅烷化中也可能具有相关性。已经开发了涉及铑、钛、锌、铜和锡等过渡金属的新催化剂体系。这些体系对于还原前手性酮非常有效和选择性,展示了环丙基2-甲氧基苯基酮在这种化学过程中的潜力(Riant, Mostefai, & Courmarcel, 2004)。

药物化学中的合成应用

环丙基2-甲氧基苯基酮可能是合成具有特定生物活性化合物的前体或中间体。例如,某些化合物在正常口腔角化细胞中显示出高肿瘤特异性和降低毒性,突显了环丙基2-甲氧基苯基酮衍生物在癌症治疗中的潜力(Sugita et al., 2017)。

含氮杂环硅烷配合物的催化

在催化中使用含氮杂环硅烷(NHSi)过渡金属配合物可能是相关的。这些配合物已被用于催化转化,如酮的氢硅烷化。由于其酮基,环丙基2-甲氧基苯基酮可能潜在地参与或影响这些催化过程(Blom, Gallego, & Driess, 2014)。

生物基能源应用

在可持续能源的背景下,与环丙基化合物密切相关的环烷烃发挥着重要作用。它们提高了喷气燃料的性质,如密度和燃烧热。由于其环丙基基团,环丙基2-甲氧基苯基酮可能在研究中找到应用或作为发展可持续能源解决方案的模型化合物(Muldoon & Harvey, 2020)。

安全和危害

作用机制

Target of Action

Cyclopropane derivatives are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .

Mode of Action

Cyclopropane derivatives are known to interact with their targets by imposing conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores, and leading to improved interactions with the target protein .

Biochemical Pathways

Cyclopropane derivatives are known to influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Cyclopropane derivatives are generally known for their metabolic stability and favorable pharmacokinetic properties .

Result of Action

The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .

Action Environment

The stability and efficacy of cyclopropane derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

属性

IUPAC Name |

cyclopropyl-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAIYFSKASLHHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625314 |

Source

|

| Record name | Cyclopropyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-methoxyphenyl ketone | |

CAS RN |

400614-05-3 |

Source

|

| Record name | Cyclopropyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)